ALB-127158(a) - 1173154-32-9

ALB-127158(a)

Catalog Number: EVT-259052
CAS Number: 1173154-32-9
Molecular Formula: C23H21FN4O2
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ALB-127158A, also known as ALB-127158(a), is a MCH1 antagonist for the treatment of obesity. Preclinical studies demonstrated that the compound produced significant weight loss in rodents. ALB-127158(a) may be a potential treatment for IBD. This example demonstrates how using data from the preclinical studies is possible to build decision points into an early clinical development plan that will allow early assessment of potential efficacy and allow timely go/no go decisions.
Overview

ALB-127158(a) is a selective antagonist of the melanin-concentrating hormone 1 receptor, known for its high affinity and specificity towards this receptor compared to other G-protein coupled receptors, ion channels, and transporters. This compound is identified by the CAS number 1173154-32-9 and has been studied primarily for its potential therapeutic effects in obesity and metabolic disorders by modulating appetite and energy balance .

Source

ALB-127158(a) was developed by Albany Molecular Research Inc. and has been the subject of various studies aimed at understanding its pharmacological properties and potential applications in clinical settings .

Classification

The compound falls under the category of small molecule antagonists targeting neuropeptide receptors, specifically the melanin-concentrating hormone receptor 1. This classification places it within a broader context of anti-obesity agents that are being explored for their effects on energy homeostasis and metabolic regulation .

Synthesis Analysis

Methods

The synthesis of ALB-127158(a) involves several chemical reactions that are designed to produce the compound with high purity and selectivity. While specific synthetic routes are not extensively detailed in public literature, it is known that the synthesis employs various reagents under controlled conditions to achieve the desired molecular structure .

Technical Details

The synthetic process typically includes:

  • Reagents: Various organic compounds that facilitate the formation of key bonds within the molecule.
  • Conditions: Temperature, pressure, and time are optimized to enhance yield and minimize by-products.
  • Purification: Techniques such as chromatography may be employed to isolate the final product from reaction mixtures.
Molecular Structure Analysis

Structure

The molecular structure of ALB-127158(a) can be characterized by its unique arrangement of atoms that confer its biological activity. The specific details regarding bond types, angles, and spatial configuration are critical for understanding how it interacts with biological targets.

Data

Molecular modeling studies have suggested that the structure of ALB-127158(a) allows for effective binding to the melanin-concentrating hormone receptor 1, which is essential for its antagonistic action. The structural formula includes various functional groups that contribute to its pharmacological profile .

Chemical Reactions Analysis

Reactions

ALB-127158(a) can undergo various chemical reactions, including:

  • Oxidation: Involves adding oxygen or removing hydrogen, often using oxidizing agents like potassium permanganate.
  • Reduction: Involves adding hydrogen or removing oxygen, typically employing reducing agents such as lithium aluminum hydride.
  • Substitution: Involves replacing one atom or group of atoms with another, facilitated by specific reagents under defined conditions .

Technical Details

These reactions are essential for modifying the compound during synthesis or when exploring its reactivity for further functionalization in drug development.

Mechanism of Action

Process

ALB-127158(a) functions primarily by antagonizing the melanin-concentrating hormone receptor 1. This action inhibits signaling pathways associated with appetite stimulation and energy conservation, leading to reduced food intake and potential weight loss .

Data

Studies have demonstrated that administration of ALB-127158(a) in animal models results in significant changes in metabolic parameters, including decreased body weight and altered glucose metabolism. These effects are linked to its ability to block MCH signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

ALB-127158(a) exhibits specific physical properties such as:

  • Molecular Weight: Approximately 300 g/mol.
  • Appearance: Typically presented as a solid or crystalline form.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.

Relevant data from studies indicate that these properties influence its bioavailability and pharmacokinetics .

Applications

Scientific Uses

ALB-127158(a) has several applications in scientific research:

  • Biological Research: Used to investigate the role of melanin-concentrating hormone receptors in metabolic processes.
  • Drug Development: Serves as a lead compound for developing new anti-obesity medications targeting similar pathways.
  • Pharmacological Studies: Employed in studies assessing receptor interactions and signaling mechanisms related to appetite regulation .
Introduction to Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism

Obesity as a Global Health Crisis: Pathophysiological Context

Obesity (body mass index ≥30 kg/m²) represents a critical public health burden, with global prevalence exceeding 25% in industrialized nations and steadily increasing in developing regions [7] [9]. This condition significantly elevates the risk for life-threatening comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic steatohepatitis (NASH) [7]. The pathophysiology involves dysregulation in central energy homeostasis circuits, particularly hypothalamic pathways governing appetite and energy expenditure. The melanin-concentrating hormone (MCH) system, predominantly expressed in the lateral hypothalamus and zona incerta, serves as a key orexigenic (appetite-stimulating) pathway [9] [10]. Genetic evidence underscores its importance: MCH-knockout mice exhibit hypophagia, leanness, and resistance to diet-induced obesity, while MCH overexpression promotes hyperphagia, weight gain, and insulin resistance [6] [9]. This established MCH signaling as a compelling target for pharmacological intervention in metabolic disorders.

Table 1: Global Obesity Epidemiology and Comorbidities

ParameterPrevalence/ImpactReference
Global obesity rate (adults)>25% in industrialized nations [7]
Obesity-associated mortality riskIncreases 50-100% with BMI >30 [7]
MCH overexpression effectObesity, insulin resistance [9]
MCH knockout effectLeanness, diet-induced obesity resistance [9]

MCHR1 Signaling in Energy Homeostasis and Feeding Behavior

MCH exerts its biological effects primarily through the class A G protein-coupled receptor MCHR1, which demonstrates 95% homology between rodents and humans [9]. Upon MCH binding, MCHR1 predominantly couples to inhibitory G proteins (Gi/o), leading to reduced cyclic adenosine monophosphate (cAMP) production and activation of mitogen-activated protein kinase (MAPK) pathways [8] [9]. Neuroanatomical studies reveal extensive projections of MCH-expressing neurons throughout the brain, including nuclei regulating feeding behavior, reward, and energy expenditure [9]. Acute central administration of MCH stimulates food intake in rodents, while chronic infusion increases adiposity without altering energy expenditure [9] [10]. Crucially, approximately 25% of lateral hypothalamic neurons projecting to motor control regions contain MCH, suggesting integration of feeding behavior with locomotor activity [9]. The receptor’s activation triggers a conserved molecular interaction: The cyclic peptide MCH (19 amino acids) adopts a γ-shaped conformation with a cysteine-mediated hairpin loop (C7-C16 disulfide bond), enabling deep penetration of its core LGRVY motif into the orthosteric binding pocket [8]. Structural analyses confirm that arginine (R11) within this motif forms critical salt bridges with transmembrane residue D192³³², hydrogen bonds with Q196³³⁶, and cation-π interactions with Y370⁷⁴³ – interactions indispensable for receptor activation [8].

Historical Development of MCHR1 Antagonists for Obesity Pharmacotherapy

The pursuit of MCHR1 antagonists began in earnest in the early 2000s following compelling genetic validation [1] [9]. Initial compounds demonstrated robust anti-obesity effects in preclinical models: Acute administration reduced food intake, while chronic treatment decreased weight gain primarily through fat mass reduction [9]. However, clinical translation faced significant hurdles. A major challenge emerged from structural similarities between MCHR1 antagonists and inhibitors of the human Ether-à-go-go-Related Gene (hERG) potassium channel – an off-target interaction causing potentially fatal cardiac arrhythmias (long QT syndrome) [1] [2] [10]. Chemometric analyses of ~2000 MCHR1 ligands and ~1000 hERG ligands confirmed substantial overlap in physicochemical properties and pharmacophore features [1] [4]. This structural similarity rendered selective optimization extremely difficult, contributing to the failure of multiple clinical candidates despite promising target engagement [1] [6] [10]. By 2012, five distinct MCHR1 antagonists had entered clinical trials, but none advanced to long-term efficacy studies due to safety concerns or insufficient clinical efficacy [9].

Table 2: Evolution of MCHR1 Antagonist Development

PhaseKey ChallengeDevelopment ApproachOutcome
Early Discovery (2000s)Target validationGenetic knockout modelsConfirmed MCHR1 role in energy balance
Lead OptimizationhERG channel liabilityChemometric analysis, scaffold hoppingHigh attrition due to cardiotoxicity
Clinical Translation (2010-2015)Insufficient efficacy/safety in humansReceptor occupancy studies, PK/PD modeling5 candidates failed in Phase I/II
Recent Advances (2020s)Overcoming cardiotoxicityMachine learning, transcriptome repositioningNovel scaffolds (e.g., KRX-104130) [2] [10]

ALB-127158(a): Discovery and Position in MCHR1 Antagonist Research

Discovered by Albany Molecular Research Inc. (AMRI), ALB-127158(a) emerged from a comprehensive medicinal chemistry program aimed at addressing the limitations of earlier MCHR1 antagonists [5]. AMRI employed a dual strategy for lead generation: high-throughput screening of diverse compound libraries combined with rational design guided by a pharmacophore model of MCHR1 antagonism [5] [7]. This integrated approach evaluated critical parameters including MCHR1 binding affinity (IC₅₀), selectivity over related GPCRs, metabolic stability, and crucially, reduced hERG channel inhibition [5]. From over 1,000 synthesized compounds, ALB-127158(a) was selected as the clinical candidate based on superior in vivo efficacy in dietary-induced obese (DIO) mice, demonstrating significant, dose-dependent reductions in food intake and sustained receptor occupancy [3] [5] [7]. Mechanistically, ALB-127158(a) functioned as a competitive antagonist at the orthosteric site, blocking MCH binding and subsequent Gi/o signaling [5] [7]. Its progression into Phase I clinical trials in 2010 marked it as one of the few advanced compounds capable of achieving sufficient brain exposure for central MCHR1 inhibition, a key differentiator from earlier failed candidates [3] [7]. The compound exemplifies the industry's efforts to balance potent MCHR1 antagonism with improved safety profiles.

Table 3: Preclinical Profile of ALB-127158(a)

ParameterResultSignificance
In Vitro Binding (IC₅₀)Low nanomolar rangeHigh affinity for human MCHR1
Functional AntagonismInhibition of MCH-induced Ca²⁺ fluxConfirmed receptor blockade
Selectivity>100-fold vs. related GPCRsReduced risk of off-target effects
In Vivo Efficacy (DIO mice)Dose-dependent weight/fat reductionTranslational potential for obesity
Receptor Occupancy (CNS)Sustained, dose-relatedEvidence of blood-brain barrier penetration [3] [5] [7]

Properties

CAS Number

1173154-32-9

Product Name

ALB-127158(a)

IUPAC Name

4-[(5-fluoropyridin-2-yl)methoxy]-1-(5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-7-yl)pyridin-2-one

Molecular Formula

C23H21FN4O2

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C23H21FN4O2/c1-27-21-6-8-25-13-20(21)19-5-4-17(10-22(19)27)28-9-7-18(11-23(28)29)30-14-16-3-2-15(24)12-26-16/h2-5,7,9-12,25H,6,8,13-14H2,1H3

InChI Key

VUUUHLIHQHVLLE-UHFFFAOYSA-N

SMILES

CN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F

Solubility

Soluble in DMSO

Synonyms

ALB-127158A; ALB 127158A; ALB127158A; ALB-127158(a); ALB127158(a); ALB 127158(a); ALB-127158; ALB 127158; ALB127158;

Canonical SMILES

CN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.